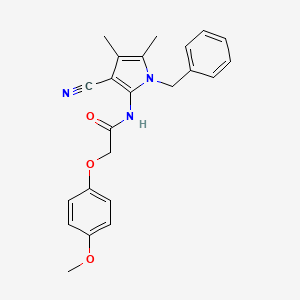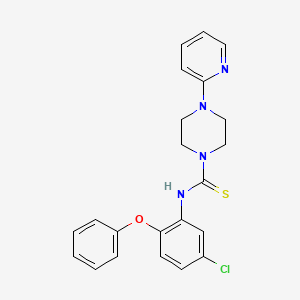![molecular formula C28H16N4O B10862694 4-[4-(3-Phenyl-quinoxalin-2-yl)-phenoxy]-phthalonitrile](/img/structure/B10862694.png)
4-[4-(3-Phenyl-quinoxalin-2-yl)-phenoxy]-phthalonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-CYANO-4-[4-(3-PHENYL-2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE: is a complex organic compound that features a quinoxaline moiety linked to a phenyl group through a phenoxy bridge, with cyano groups attached to the phenyl rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-CYANO-4-[4-(3-PHENYL-2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoxaline moieties.
Reduction: Reduction reactions can target the cyano groups, converting them to amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy and quinoxaline positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Products may include quinoxaline N-oxides or phenyl ketones.
Reduction: Products include primary amines.
Substitution: Products vary depending on the nucleophile used, such as substituted quinoxalines or phenoxy derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or fluorescent probes.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: In the industrial sector, the compound is explored for its use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 2-CYANO-4-[4-(3-PHENYL-2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano groups can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.
相似化合物的比较
- 4- { [3- (4- {4- [7- (4-AMINOPHENOXY)-3-PHENYL-2-QUINOXALINYL]PHENOXY}PHENYL)-2-PHENYL-6-QUINOXALINYL]OXY}ANILINE
- 2- (4-HYDROXYPHENYL) QUINOXALINE DERIVATIVES
Uniqueness: 2-CYANO-4-[4-(3-PHENYL-2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE is unique due to its dual cyano groups, which enhance its reactivity and binding properties. This makes it particularly valuable in applications requiring strong and specific interactions, such as enzyme inhibition or material science.
属性
分子式 |
C28H16N4O |
|---|---|
分子量 |
424.5 g/mol |
IUPAC 名称 |
4-[4-(3-phenylquinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C28H16N4O/c29-17-21-12-15-24(16-22(21)18-30)33-23-13-10-20(11-14-23)28-27(19-6-2-1-3-7-19)31-25-8-4-5-9-26(25)32-28/h1-16H |
InChI 键 |
RVGHGVDOCRJXRM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)OC5=CC(=C(C=C5)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B10862618.png)

![7-(furan-2-ylmethyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10862632.png)
![4-(3-methoxyphenyl)-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide](/img/structure/B10862635.png)
![N-(3,5-dichlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10862641.png)
![11-(4-fluorophenyl)-10-hexanoyl-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862642.png)
![16-(furan-2-yl)-14-methyl-4-(2-methylphenyl)-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10862643.png)
![4-bromo-2-{(E)-[2-(2-methoxyphenyl)hydrazinylidene]methyl}phenol](/img/structure/B10862647.png)

![methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10862660.png)

![11-(4-fluorophenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862674.png)
![methyl {(4Z)-1-(4-fluorophenyl)-5-oxo-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10862676.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862679.png)
